molecular formula C9H17NOS2 B1241117 1-Isothiocyanato-7-(methylsulfinyl)heptane CAS No. 129244-98-0

1-Isothiocyanato-7-(methylsulfinyl)heptane

Cat. No. B1241117
CAS RN: 129244-98-0
M. Wt: 219.4 g/mol
InChI Key: OGYHCBGORZWBPH-UHFFFAOYSA-N
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Description

1-Isothiocyanato-7-(methylsulfinyl)heptane is a synthetic compound that exhibits anticancer and antioxidative activities . It induces phase II enzymes such as quinone reductase, inhibits matrix metalloproteinase-9, and acts as a superoxide scavenger in vitro . This compound is related to sulforaphane .


Molecular Structure Analysis

The molecular formula of 1-Isothiocyanato-7-(methylsulfinyl)heptane is C9H17NOS2 . The average mass is 219.370 and the monoisotopic mass is 219.07516 .

Scientific Research Applications

Glucosinolate Hydrolysis Products

1-Isothiocyanato-7-(methylsulfinyl)heptane, as part of the class of glucosinolates, is studied for its potential in organic synthesis and biological activities. Glucosinolates are hydrolyzed to form isothiocyanates and nitriles, with isolation and purification processes developed for several hydrolysis products, including variants similar to 1-Isothiocyanato-7-(methylsulfinyl)heptane. These compounds are isolated from different plant sources and have potential applications due to their purity and structural uniqueness (Vaughn & Berhow, 2004).

Molecular Activity in Cancer Prevention

Studies have investigated the molecular activity of 1-Isothiocyanato-7-(methylsulfinyl)heptane, especially in the context of its potential for cancer prevention. It has been compared with structurally related analogues to assess its efficiency in inhibiting activities related to cancer development, such as the inhibition of Activator Protein-1 (AP-1) in UV-induced non-melanoma skin cancer (NMSC) (Dickinson et al., 2011).

Anti-Inflammatory Effects

The anti-inflammatory roles of 1-Isothiocyanato-7-(methylsulfonyl) heptane have been explored, particularly in macrophage cells. Its impact on reducing inflammatory markers and inhibiting NFκ-B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathways has implications for anti-inflammatory responses and potential anticancer treatments (Lim et al., 2017).

Disease Prevention and Therapy

Isothiocyanates, including compounds similar to 1-Isothiocyanato-7-(methylsulfinyl)heptane, have been extensively studied for their disease preventive and therapeutic effects. Their utility in human populations has been explored in clinical trials against various diseases, ranging from cancer to autism. This research suggests the potential of these compounds in human disease mitigation efforts (Palliyaguru et al., 2018).

Mechanism of Action

1-Isothiocyanato-7-(methylsulfinyl)heptane exhibits anticancer and antioxidative activities . It induces phase II enzymes such as quinone reductase . It also inhibits matrix metalloproteinase-9 , and acts as a superoxide scavenger in vitro .

Future Directions

The future directions for the study of 1-Isothiocyanato-7-(methylsulfinyl)heptane could involve further exploration of its anticancer and antioxidative activities, as well as its potential applications in medical and health-related fields .

properties

IUPAC Name

1-isothiocyanato-7-methylsulfinylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NOS2/c1-13(11)8-6-4-2-3-5-7-10-9-12/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYHCBGORZWBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431578
Record name Heptane, 1-isothiocyanato-7-(methylsulfinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isothiocyanato-7-(methylsulfinyl)heptane

CAS RN

129244-98-0
Record name 7-Methylsulfinylheptyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129244-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptane, 1-isothiocyanato-7-(methylsulfinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Isothiocyanato-7-(methylsulfinyl)heptane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038441
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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